molecular formula C11H12O3 B2912564 methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate CAS No. 219874-06-3

methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate

Cat. No.: B2912564
CAS No.: 219874-06-3
M. Wt: 192.214
InChI Key: IUKJDSZBRPJUGP-UHFFFAOYSA-N
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Description

Methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate is a bicyclic aromatic ester characterized by a fused benzopyran core with a carboxylate substituent at the 3-position. Its molecular formula is C${11}$H${10}$O$_3$ (or region-specifically substituted derivatives, e.g., fluorinated or brominated variants). Key derivatives include:

  • 8-Fluoro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate (CAS: 2137792-93-7; Mol. formula: C${11}$H$9$FO$_4$) .
  • Methyl 7-bromo-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate (Mol. formula: C${11}$H$9$BrO$_4$) .

Synthetic routes often involve nucleophilic additions or cyclization reactions, as seen in related compounds (e.g., reactions of aminomethylpropenones with substituted benzoyl groups) .

Properties

IUPAC Name

methyl 3,4-dihydro-1H-isochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-13-11(12)10-6-8-4-2-3-5-9(8)7-14-10/h2-5,10H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKJDSZBRPJUGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=CC=CC=C2CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of phenol derivatives with acetoacetic ester under acidic conditions, followed by esterification. The reaction conditions often include:

    Reagents: Phenol derivatives, acetoacetic ester, acid catalyst (e.g., sulfuric acid)

    Conditions: Refluxing in an organic solvent (e.g., ethanol) for several hours

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions

    Substitution: Nitrating mixture (nitric acid and sulfuric acid) for nitration; halogens (e.g., bromine) in the presence of a catalyst for halogenation

Major Products:

    Oxidation: Formation of 3,4-dihydro-1H-2-benzopyran-3-carboxylic acid

    Reduction: Formation of 3,4-dihydro-1H-2-benzopyran-3-methanol

    Substitution: Formation of nitro or halogenated derivatives

Scientific Research Applications

Methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound shares structural similarities with several benzopyran and heterocyclic derivatives, differing in substituents, ring systems, and functional groups:

Compound Name Core Structure Substituents/Ring Modifications Molecular Formula Key References
Methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate Benzopyran 3-Carboxylate C${11}$H${10}$O$_3$
3-(4-Methoxybenzoyl)-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one (8b) Pyrano-pyran 4-Methoxybenzoyl, 7-methyl C${19}$H${18}$O$_5$
3-(3,4-Dichlorobenzoyl)-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one (8c) Pyrano-pyran 3,4-Dichlorobenzoyl, 7-methyl C${19}$H${15}$Cl$2$O$5$
Ethyl 3,4-dihydro-8-methoxy-2-oxo-2H-1-benzopyran-3-carboxylate Benzopyran 8-Methoxy, 2-oxo, ethyl ester C${13}$H${14}$O$_5$
Methyl 6-bromo-4-oxo-3,4-dihydro-1H-2-benzothiopyran-3-carboxylate Benzothiopyran 6-Bromo, sulfur atom in ring C${11}$H$9$BrO$_3$S

Key Observations :

  • Ring Modifications : Replacement of the oxygen atom in benzopyran with sulfur (benzothiopyran, ) alters electronic properties and reactivity.
  • Substituent Effects : Electron-withdrawing groups (e.g., dichloro in 8c ) enhance electrophilic reactivity, while methoxy groups (8b ) may stabilize the aromatic system.

Key Observations :

  • Higher melting points correlate with rigid substituents (e.g., dichlorobenzoyl in 8c vs. flexible ethoxy in 14f).
  • Yields for benzopyran derivatives (50–53%) are typical for multi-step syntheses involving cyclization .

Reactivity and Functional Group Influence

Nucleophilic Additions:
  • This compound: The ester group at C3 participates in nucleophilic additions, similar to 3-cyanochromone (4-oxo-4H-1-benzopyran-3-carbonitrile) . However, the carboxylate ester is less electrophilic than a nitrile, favoring slower reaction kinetics.
  • 3-(2-Benzoylallyl)-4-hydroxy-6-methylpyran-2-one (7a): Reacts with amines (e.g., butylamine) in i-propanol to form adducts (e.g., 14b) via Michael addition .
Cycloaddition Reactions:
  • 3-Cyanochromone undergoes [3+2] and [4+2] cycloadditions due to its electron-deficient nitrile group . In contrast, the carboxylate ester in the target compound may require harsher conditions for similar reactivity.

Biological Activity

Methyl 3,4-dihydro-1H-2-benzopyran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on its biological properties, including antimicrobial, antioxidant, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

This compound belongs to the benzopyran family, characterized by a fused benzene and pyran ring system. Its structural formula is represented as follows:

C11H12O3\text{C}_{11}\text{H}_{12}\text{O}_3

This compound's unique structure allows it to interact with various biological targets, making it a versatile molecule for therapeutic applications.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial strains. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones in agar diffusion assays.

2. Antioxidant Activity

The antioxidant potential of this compound is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Studies employing DPPH (1,1-diphenyl-2-picrylhydrazyl) assays have quantified its antioxidant capacity, showing IC50 values comparable to established antioxidants like ascorbic acid. The mechanism of action involves the donation of hydrogen atoms from the compound to neutralize free radicals.

3. Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory effects. In cellular models, it has been shown to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6. The compound's ability to modulate inflammatory pathways positions it as a candidate for treating inflammatory diseases.

4. Anticancer Activity

The anticancer properties of this compound have garnered attention in recent studies. It has demonstrated cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and PC-3 (prostate cancer). The IC50 values for these cell lines range from 5.2 μM to 22.2 μM, indicating potent activity . Furthermore, studies have shown that at concentrations around 5 μM, the compound induces apoptosis in cancer cells by activating intrinsic apoptotic pathways .

Comparative Analysis with Similar Compounds

CompoundAntimicrobialAntioxidantAnti-inflammatoryAnticancer
Methyl 3,4-dihydro-1H-2-benzopyranYesYesYesYes
FlavonoidsYesYesYesModerate
CoumarinsModerateYesModerateHigh

This compound shares structural similarities with flavonoids and coumarins but exhibits distinct biological activities that enhance its therapeutic potential.

Case Studies

Case Study 1: Cytotoxicity Against Cancer Cells

In a study examining the cytotoxic effects of this compound on various cancer cell lines, researchers observed significant growth inhibition in MDA-MB-231 cells after treatment with the compound for 72 hours. The study utilized standard anticancer drugs as controls and reported a dose-dependent response with an IC50 value of approximately 15 μM .

Case Study 2: In Vivo Efficacy

Another investigation focused on the in vivo efficacy of this compound in mouse models bearing tumor xenografts. The results indicated that administration of the compound resulted in reduced tumor growth rates compared to untreated controls. Histological analyses revealed decreased cellular proliferation markers in treated tumors .

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